Cas no 325142-84-5 (3-Methoxyphenylboronic acid pinacol ester)

3-Methoxyphenylboronic acid pinacol ester is a boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The methoxy substituent on the phenyl ring influences reactivity and electronic properties, making it valuable in synthesizing complex aryl-aryl coupled products. This compound is particularly useful in pharmaceutical and materials science research, where controlled coupling reactions are essential. Its compatibility with various catalysts and mild reaction conditions further enhances its utility in organic synthesis. The product is typically supplied as a crystalline solid with high purity, ensuring reproducibility in experimental applications.
3-Methoxyphenylboronic acid pinacol ester structure
325142-84-5 structure
Product Name:3-Methoxyphenylboronic acid pinacol ester
CAS No:325142-84-5
MF:C13H19BO3
MW:234.099164247513
MDL:MFCD05863915
CID:293295
PubChem ID:11413643
Update Time:2025-05-19

3-Methoxyphenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxyphenylboronic acid pinacol ester
    • 2-(3-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
    • 1,3,2-Dioxaborolane,2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-
    • 2-(3-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 3-Methoxyphenylboron
    • 3-methoxy-1-phenylboronic acid pinacol ester
    • 3-Methoxybenzeneboronic acid,pinacol ester
    • AMTB155
    • BM301
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole
    • A821308
    • m-(Pinacolboryl)anisol
    • M3124
    • 3-MethoxyphenylboronicAcidPinacolEster
    • SCHEMBL422395
    • AB22716
    • DMKREZLZDOSDQU-UHFFFAOYSA-N
    • DTXSID00465115
    • 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa borolane
    • CS-W003251
    • J-505799
    • 1,3,2-DIOXABOROLANE, 2-(3-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-
    • 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-Methoxyphenylboronic acid pinacol ester
    • FT-0671324
    • 3-Methoxybenzeneboronic acid pinacol ester
    • AS-2380
    • SY007220
    • MFCD05863915
    • AKOS015920053
    • EN300-1425747
    • 3-METHOXYPHENYLBORONIC ACID, PINACOL ESTER
    • 325142-84-5
    • MDL: MFCD05863915
    • Inchi: 1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9H,1-5H3
    • InChI Key: DMKREZLZDOSDQU-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=C(C=2)OC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 234.14300
  • Monoisotopic Mass: 234.142725
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.028 g/mL at 25 °C
  • Melting Point: No data available
  • Boiling Point: 328.5°C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.502
  • PSA: 27.69000
  • LogP: 1.99440

3-Methoxyphenylboronic acid pinacol ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

3-Methoxyphenylboronic acid pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Methoxyphenylboronic acid pinacol ester Production Method

3-Methoxyphenylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:325142-84-5)3-Methoxyphenylboronic acid pinacol ester
Order Number:A821308
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):153.0
Email:sales@amadischem.com

Additional information on 3-Methoxyphenylboronic acid pinacol ester

Introduction to 3-Methoxyphenylboronic Acid Pinacol Ester (CAS No. 325142-84-5)

3-Methoxyphenylboronic acid pinacol ester, identified by its Chemical Abstracts Service (CAS) number 325142-84-5, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in modern synthetic organic chemistry. The presence of both a methoxy group and a pinacol ester moiety enhances its reactivity and stability, making it an indispensable tool in the development of novel compounds.

The utility of 3-methoxyphenylboronic acid pinacol ester stems from its ability to participate in palladium-catalyzed coupling reactions with various aryl halides and heteroaryl halides. This reaction mechanism is fundamental in constructing biaryl structures, which are prevalent in many biologically active molecules. The methoxy substituent at the para position relative to the boronic acid functionality not only influences the electronic properties of the aromatic ring but also contributes to the overall solubility and handling characteristics of the compound.

In recent years, advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives in drug discovery. The pinacol ester group provides enhanced lipophilicity and metabolic stability, which are critical factors when designing drug candidates intended for oral administration. For instance, studies have demonstrated that boronic acid esters can serve as effective probes for probing protein-ligand interactions, aiding in the development of targeted therapies. The 3-methoxyphenylboronic acid pinacol ester is no exception, offering a versatile scaffold for medicinal chemists to explore.

One of the most compelling applications of 3-methoxyphenylboronic acid pinacol ester is in the field of bioconjugation chemistry. Boronic acids are known to exhibit reversible binding interactions with diols, a property that has been leveraged in various diagnostic and therapeutic applications. For example, research has shown that this compound can be used to develop smart polymers capable of responding to specific biological cues. Such materials hold promise for applications ranging from drug delivery systems to smart coatings that can adapt to environmental changes.

The synthesis of 3-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-methoxyphenyl Grignard reagent with triisopropyl borate under controlled conditions. This approach ensures high yield and purity, which are essential for downstream applications. Recent innovations in synthetic methodologies have further refined this process, enabling researchers to produce this compound on a larger scale with greater efficiency. These improvements are particularly relevant given the increasing demand for high-quality boronic acid derivatives in industrial settings.

From a materials science perspective, 3-methoxyphenylboronic acid pinacol ester has been investigated for its potential use in organic electronics. Boron-containing aromatic compounds often exhibit favorable electronic properties, making them suitable candidates for use in semiconductors and conductive polymers. Research has demonstrated that incorporating this derivative into thin-film transistors (TFTs) can enhance device performance by improving charge transport properties. Such findings underscore the broad applicability of organoboron compounds beyond traditional pharmaceutical applications.

The role of 3-methoxyphenylboronic acid pinacol ester in catalysis is another area of active investigation. Transition metal-catalyzed reactions involving boronic acids are among the most powerful tools available to synthetic chemists. The pinacol ester form provides stability under various reaction conditions while still maintaining high reactivity due to the presence of the boronic acid moiety. This balance makes it an ideal candidate for use in complex synthetic transformations where both selectivity and efficiency are paramount.

In conclusion, 3-methoxyphenylboronic acid pinacol ester (CAS No. 325142-84-5) represents a cornerstone compound in modern chemical synthesis. Its unique structural features enable it to participate in a wide range of reactions, from cross-coupling transformations to bioconjugation strategies and materials science applications. As research continues to uncover new methodologies and applications for organoboron compounds, the importance of this derivative is likely to grow even further. Its versatility and reliability make it an indispensable asset for researchers across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:325142-84-5)3-Methoxyphenylboronic acid pinacol ester
A821308
Purity:99%
Quantity:100g
Price ($):153.0
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